trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride
Description
trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride is a bicyclic heterocyclic compound consisting of a fused furan and piperidine ring system, stabilized as a hydrochloride salt. This structural motif confers unique physicochemical properties, including a predicted boiling point of 199.5±13.0 °C, density of 0.995±0.06 g/cm³, and a pKa of 9.70±0.20 . The compound’s bicyclic framework and tertiary amine protonation (as HCl salt) enhance its solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Its safety profile, as indicated by hazard statements, remains unspecified in the provided data, though standard precautions for handling amines and hydrochlorides are advised .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
WYIJMGLNWXEHHN-HHQFNNIRSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@H]1CCO2.Cl |
Canonical SMILES |
C1CNCC2C1CCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Haloacetonitrile Alkylation and Raney Nickel Hydrogenation
A widely cited method involves alkylation of a piperidine precursor followed by hydrogenation and cyclization.
-
Step 1 : N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is alkylated with haloacetonitrile (e.g., bromoacetonitrile) in the presence of a base (e.g., potassium carbonate).
-
Step 2 : The intermediate undergoes hydro-reduction using Raney nickel under hydrogen gas (1–3 atm) at 16–60°C to achieve simultaneous cyano reduction, cyclization, and reductive amination.
-
Step 3 : Acylation with Boc anhydride or benzyl chloroformate protects the amine, followed by hydrolysis to yield the free acid or ester.
-
Key Data :
Step Conditions Yield Alkylation K₂CO₃, acetone, rt, 12h 95% Hydrogenation Raney Ni, H₂, 60°C, 3d 93% Hydrolysis LiOH, THF/H₂O, reflux 70%
This method is scalable and avoids expensive starting materials, but stereochemical control depends on the hydrogenation step.
Platinum Oxide-Catalyzed Partial Hydrogenation
Partial hydrogenation of a pyridine precursor using platinum oxide (PtO₂) selectively reduces the aromatic ring while preserving substituents.
Intramolecular Pauson-Khand Reaction (IPKR)
A carbohydrate-derived enyne undergoes IPKR to form the fused bicyclic structure.
-
Steps :
-
Yield : 65–78% for the cyclization step.
-
Stereochemical Control : The chiral centers in the carbohydrate template direct the stereochemistry of the fused rings.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Stereochemical Control | Scalability |
|---|---|---|---|---|---|
| Raney Ni Hydrogenation | Piperidine derivatives | Alkylation + Hydrogenation | 70–93% | Moderate | High |
| PtO₂ Hydrogenation | Pyridine dicarboxylate | Partial Hydrogenation | 60–75% | High | Moderate |
| IPKR | Carbohydrate enyne | Cyclization | 65–78% | Excellent | Low |
Resolution of trans Stereochemistry
-
Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during cyclization ensures enantiomeric excess.
-
Crystallization : Diastereomeric salts (e.g., with tartaric acid) resolve racemic mixtures into trans-enantiomers.
-
Asymmetric Hydrogenation : Chiral ligands (e.g., DuPhos) with Pd/C or Rh catalysts achieve >90% ee.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1–2 eq) in ethanol or dichloromethane. Crystallization from acetone/water yields the hydrochloride salt with >99% purity.
Challenges and Optimization
-
Over-Reduction : Excessive H₂ pressure during hydrogenation can lead to undesired cis isomers or ring-opening byproducts.
-
Byproduct Formation : Alkylation side products (e.g., dialkylated amines) are minimized using stoichiometric haloacetonitrile.
-
Catalyst Poisoning : Raney Ni requires pre-washing with NaOH to remove residual aluminum.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains, including those resistant to conventional antibiotics.
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed | |
| Escherichia coli | Moderate inhibitory effect |
Neuroprotective Effects
This compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Huntington's disease.
- A study demonstrated that the compound could inhibit neuronal cell death in vitro, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Antiviral Activity
Preliminary studies have indicated that this compound may exhibit antiviral properties against specific viral strains. The mechanism appears to involve interference with viral replication processes.
| Virus Type | Activity | Reference |
|---|---|---|
| Influenza virus | Inhibition of viral replication | |
| Herpes Simplex Virus (HSV) | Reduced viral load in cell cultures |
Case Study 1: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial properties of this compound against a panel of pathogens. The compound exhibited potent activity against MRSA with an IC50 value significantly lower than that of standard antibiotics, indicating its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Neuroprotective Effects in Huntington's Disease Models
In a series of experiments using neuronal cell cultures exposed to toxic agents mimicking Huntington's disease pathology, this compound demonstrated a protective effect by reducing cell death and promoting cell survival. These findings suggest its potential utility in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Core Structure
- trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride : Features a fused furan-oxygen ring and a saturated piperidine ring, with a basic nitrogen center protonated as HCl salt .
- Ofloxacin N-Oxide Hydrochloride (Imp. F(EP)) : Contains a pyrido-benzoxazine core with a carboxylic acid group, a fluorine substituent, and a methylpiperazine N-oxide moiety .
- (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E(EP)): A quinolone derivative with a benzoxazine ring, piperazine substituent, and carboxylic acid group .
Key Differences
Stability and Reactivity
- The saturated bicyclic structure of this compound likely enhances stability compared to aromatic systems (e.g., pyrido-benzoxazines), reducing susceptibility to oxidative degradation .
- In contrast, Ofloxacin impurities exhibit higher reactivity due to keto-enol tautomerism in quinolones and acid-base equilibria of carboxylic groups .
Biological Activity
trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : CHN·HCl
- Molecular Weight : 185.7 g/mol
- Structure : The compound features a furo[2,3-c]pyridine core, which is characterized by its fused ring system that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and reduction processes. The methods can vary significantly based on the desired purity and yield of the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Antiviral Activity
Research indicates that derivatives of furo[2,3-c]pyridines exhibit antiviral properties. For instance, some compounds have shown efficacy against HIV-1 by modulating CCR5 receptor activity, which is crucial for viral entry into host cells .
Antitumor Properties
Studies have demonstrated that furo[2,3-c]pyridine derivatives possess antitumor activities. These compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Certain derivatives have been identified as potential neuroprotectors. They have shown the ability to inhibit monoamine oxidases (MAO A and B), which are implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiviral activity against HIV-1 with IC50 values in the low micromolar range. |
| Study 2 | Showed potent antitumor effects on various cancer cell lines with IC50 values ranging from 0.5 to 5 μM. |
| Study 3 | Reported neuroprotective effects in SH-SY5Y neuroblastoma cells, improving viability under oxidative stress conditions. |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Antiviral Mechanism : Inhibition of CCR5 receptor reduces HIV-1 entry into cells.
- Antitumor Mechanism : Induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression.
- Neuroprotective Mechanism : MAO inhibition leads to increased levels of neuroprotective factors and reduced oxidative stress.
Q & A
Basic: What synthetic routes are recommended for trans-Octahydro-Furo[2,3-C]Pyridine hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis of this compound requires stereoselective strategies due to its chiral centers. A validated approach involves enzymatic resolution using lipase B from Candida antarctica to achieve high optical purity. This method leverages the enzyme's specificity for hydrolyzing racemic mixtures, yielding enantiomerically pure intermediates. Reaction conditions (e.g., pH 7.5, 37°C) and solvent selection (aqueous/organic biphasic systems) are critical for maximizing yield and minimizing racemization .
Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column (4.6 × 250 mm, 5 μm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0, 25:75 v/v) provide baseline separation. System suitability tests, including resolution (>2.0) and tailing factor (<1.5), must be validated per ICH guidelines. For trace analysis, LC-MS/MS with a triple quadrupole mass spectrometer in MRM mode enhances sensitivity .
Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress: 3% H₂O₂ at 25°C for 6 hours.
- Thermal stress: 80°C in dry heat for 48 hours.
Analyze degradation products via HPLC-DAD and LC-HRMS to identify major impurities. Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions .
Advanced: How can contradictions in NMR data for this compound derivatives be resolved?
Methodological Answer:
Ambiguities in NOESY or COSY correlations often arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to slow molecular motion and clarify coupling patterns. For absolute configuration, combine X-ray crystallography (single-crystal analysis) with electronic circular dichroism (ECD) . Cross-validate with computational methods (DFT-based chemical shift predictions) to resolve stereochemical assignments .
Advanced: What strategies mitigate racemization during the synthesis of this compound under acidic conditions?
Methodological Answer:
Racemization is minimized by:
- Low-temperature protocols: Conduct reactions below 0°C to reduce kinetic energy of intermediates.
- Buffered conditions: Use citrate buffer (pH 4.0–5.0) during acyloxy formation to stabilize transition states.
- Enzymatic catalysis: Lipase-mediated acylation in non-polar solvents (e.g., hexane) avoids proton exchange at chiral centers .
Advanced: How can synthetic intermediates of this compound be characterized using tandem MS and isotopic labeling?
Methodological Answer:
For intermediates like furo[2,3-c]pyridine-7-carboxylate derivatives:
- HRMS/MS fragmentation: Compare experimental spectra with in silico predictions (e.g., CFM-ID).
- ¹³C-isotopic labeling: Track carboxylation steps using labeled CO₂ to confirm regioselectivity.
- NMR-ESI-MS coupling: Correlate MS adducts ([M+H]⁺/[M+Na]⁺) with ¹H-13C HSQC for structural elucidation .
Advanced: How is regioselectivity achieved during the functionalization of the furo-pyridine core?
Methodological Answer:
Regioselective C-H activation requires directing groups. For example:
- Pd-catalyzed coupling: Use tert-butyloxycarbonyl (t-Boc) as a transient directing group for Suzuki-Miyaura reactions at the C5 position.
- Electrophilic substitution: Nitration at C3 is favored due to electron-donating effects of the fused oxygen heterocycle. DFT calculations (NBO analysis) predict charge distribution to guide reagent selection .
Basic: What criteria determine the selection of hydrochloride as the salt form for this compound?
Methodological Answer:
Hydrochloride salt formation is preferred due to:
- Enhanced solubility: Comparative studies in aqueous buffers (pH 1.2–6.8) show >90% solubility vs. freebase forms.
- Crystallinity: Single-crystal X-ray confirms stable monoclinic packing (space group P2₁/c) with minimal hygroscopicity.
- Bioavailability: Pharmacokinetic assays in rodent models demonstrate higher Cmax and AUC0–24h for the hydrochloride salt .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
